2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide
Description
2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at position 2 and an ethyl ester at position 2. The hydrobromide salt enhances its crystallinity and solubility in polar solvents, making it suitable for synthetic and analytical applications. This compound is structurally related to several analogs, including esters, free acids, and salts with varying substituents .
Properties
IUPAC Name |
ethyl 2-pyridin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZFPYIEESZAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN=CC=C2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide typically involves the condensation of pyridine-3-carboxylic acid with thioamide, followed by cyclization to form the thiazole ring. The esterification of the carboxylic acid group is achieved using ethanol in the presence of an acid catalyst. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
Scientific Research Applications
Synthesis Routes
The synthesis of 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide often involves multistep reactions, including esterification and cyclization. The following table summarizes common synthetic routes:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Esterification | Ethanol, Thiazole derivative | Acidic medium | 80% |
| 2 | Cyclization | Base catalyst (KOH) | THF/Methanol mixture | 75% |
Organic Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds. It can be used as a building block for more complex molecules through reactions such as:
- Esterification
- Amidation
- Cyclization
These methods allow for the successful synthesis of target compounds that may include potential drug candidates or bioactive molecules .
Medicinal Chemistry
Research has indicated that derivatives of 2-Pyridin-3-yl-thiazole-4-carboxylic acid exhibit notable biological activities, including:
- Antiviral properties
- Anticancer effects
- Antibacterial activities
Studies often focus on synthesizing derivatives to test their efficacy against specific biological targets, such as enzymes or receptors .
Coordination Chemistry
In coordination chemistry, this compound can form complexes with metal centers. For instance, when coordinated with platinum (Pt), it exhibits enhanced luminescence properties, making it suitable for applications in optoelectronic devices .
Materials Science
The photophysical properties of derivatives containing the thiazole moiety have been investigated for their potential use in materials science. These compounds can be utilized in:
- Photocatalysis for the degradation of organic pollutants
- Development of solar energy conversion materials
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of synthesized derivatives of 2-Pyridin-3-yl-thiazole-4-carboxylic acid against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting potent activity against cancer cells .
Case Study 2: Photocatalytic Applications
Research on the photocatalytic properties of this compound demonstrated its effectiveness in degrading organic dyes under UV light exposure. The degradation rate reached over 90% within two hours, showcasing its potential for environmental applications .
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent positions, counterions, or functional groups. Key examples include:
| Compound Name | CAS No. | Similarity Score | Key Differences |
|---|---|---|---|
| Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate | 39067-28-2 | 0.90 | Lacks hydrobromide counterion |
| Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate hydrobromide | 116055-57-3 | 0.89 | Same structure but lower commercial availability |
| 2-(Pyridin-4-yl)thiazole-4-carboxylic acid | 21278-86-4 | 0.93 | Pyridin-4-yl substituent; free carboxylic acid |
| Pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester | N/A | ~0.85* | Acetic acid ethyl ester instead of carboxylic acid ester |
*Estimated based on structural similarity .
Key Observations:
- Hydrobromide Salt : Enhances polarity and crystallinity compared to the free base (CAS 39067-28-2), improving handling in synthetic workflows .
- Ester vs. Acid Forms : The ethyl ester (target compound) offers higher lipophilicity than the free carboxylic acid (CAS 21278-86-4), affecting solubility in organic solvents .
Physicochemical Properties
- Solubility: The hydrobromide salt is more water-soluble than its free base counterpart. However, analogs like the acetic acid ethyl ester () may exhibit higher solubility in non-polar solvents due to the extended alkyl chain.
Commercial and Research Status
- The target compound is listed as discontinued (), whereas its free base (CAS 39067-28-2) and pyridin-4-yl analog (CAS 21278-86-4) remain available, suggesting higher demand for non-salt forms or positional isomers .
- Derivatives like pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester () are marketed for specialized applications, highlighting the versatility of thiazole-pyridine hybrids.
Biological Activity
2-Pyridin-3-yl-thiazole-4-carboxylic acid ethyl ester hydrobromide (CAS No. 116055-57-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.186 g/mol. The compound features a pyridine ring and a thiazole moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multistep reactions, including esterification and cyclization processes. The following table summarizes common synthetic routes and yields:
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Esterification with ethyl alcohol | 52 | Reflux in acidic medium |
| Cyclization with thiazole derivatives | 80 | Tetrahydrofuran and methanol mixture |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : Studies have shown that derivatives of this compound can inhibit viral replication, particularly against influenza viruses. For instance, one study demonstrated a significant reduction in viral load in infected mice models when treated with related compounds .
- Anticancer Properties : The compound has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. For example, derivatives have been reported to target specific receptors involved in cancer progression, such as EGFR .
- Antimicrobial Effects : The compound exhibits activity against a range of bacteria and fungi. Research has identified structural modifications that enhance its antimicrobial properties, making it a candidate for developing new antibiotics.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Case Study 1 : A study evaluated the antiviral efficacy of a derivative against Oseltamivir-sensitive and resistant strains of influenza A virus. The compound demonstrated a high safety profile with no significant toxicity observed at therapeutic doses .
- Case Study 2 : In vitro tests on cancer cell lines showed that modifications to the thiazole structure could enhance anticancer activity, leading to the identification of lead compounds for further development .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies reveal insights into its mechanism of action and potential therapeutic applications:
- The compound shows promising binding interactions with enzymes involved in metabolic pathways relevant to cancer and viral infections.
Q & A
Q. How can hybrid experimental-computational workflows accelerate derivative synthesis?
- Answer : Combine automated reaction screening (e.g., Chemspeed platforms) with machine learning models trained on existing data (e.g., reaction databases). Prioritize derivatives with predicted bioactivity or enhanced stability using QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
